Lenalidomide-CO-PEG3-Br

Description

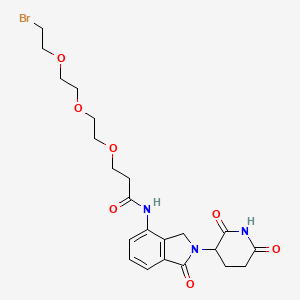

Lenalidomide-CO-PEG3-Br is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation (TPD). It combines the E3 ubiquitin ligase-binding properties of lenalidomide with a polyethylene glycol (PEG)-based linker and a terminal bromine (Br) group for conjugation to target protein ligands. This compound is primarily used in preclinical research to develop bifunctional degraders that recruit E3 ligases to induce ubiquitination and subsequent proteasomal degradation of disease-relevant proteins .

Properties

Molecular Formula |

C22H28BrN3O7 |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |

InChI |

InChI=1S/C22H28BrN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29) |

InChI Key |

OXCMWHKISONXKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG3-Br typically involves several steps:

Cyclization: The brominated intermediate is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide core structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG3-Br undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the PEG3 linker can be substituted with other nucleophiles, allowing for further functionalization.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the core structure of the compound .

Scientific Research Applications

Lenalidomide-CO-PEG3-Br has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving protein degradation and cellular signaling pathways.

Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and bioconjugates.

Mechanism of Action

Lenalidomide-CO-PEG3-Br exerts its effects through multiple mechanisms:

Protein Degradation: It binds to the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Immunomodulation: Modulates cytokine production and enhances the cytotoxicity of natural killer cells.

Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural differences between Lenalidomide-CO-PEG3-Br and its analogs lie in the linker composition and length. Key comparisons are summarized below:

*Molecular formula inferred based on PEG3 linker properties. †Assumed purity based on Tenova Pharma standards for analogous compounds.

- Linker Impact: PEG3: Improves aqueous solubility and reduces aggregation, critical for in vivo stability and bioavailability. PEG linkers also minimize immunogenicity .

Pharmacological and Functional Performance

- Target Engagement :

- Degradation Efficiency :

Stability and Handling

- Storage: All compounds require refrigeration (2–8°C) to maintain stability, as indicated for Tenova Pharma’s analogs .

- Shelf Life : 12 months post-delivery, consistent with standard degraders .

Research Findings and Data Analysis

Clinical Relevance

- Parent Compound (Lenalidomide): Clinical trials highlight its efficacy in B-cell malignancies, with dose-dependent responses and manageable toxicity (e.g., neutropenia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.